molecular formula C18H15N3O4S2 B2684361 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 300818-48-8

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2684361
CAS RN: 300818-48-8
M. Wt: 401.46
InChI Key: KXVGYMYJXJMNJA-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 1,3-thiazol-2-yl group at the nitrogen atom . It is a derivative of sulfathiazole .


Synthesis Analysis

The compound has been synthesized as part of a strategy to create hybrid antimicrobials that combine the effect of two or more agents . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include our compound of interest, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Anti-inflammatory drugs help to reduce this inflammation.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases.

Antifungal Activity

These compounds have been found to have antifungal properties . They can be used to treat fungal infections, which can occur in various parts of the body.

Antiviral Activity

Thiazole derivatives have shown antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activity . They can inhibit the growth of tumors and can be used in cancer treatment.

Future Directions

The future directions for this compound could involve further investigation into its antibacterial activity, particularly in conjunction with cell-penetrating peptides . This could potentially lead to the development of more effective antibacterial therapies.

properties

IUPAC Name

4-acetyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-12(22)13-2-4-14(5-3-13)17(23)20-15-6-8-16(9-7-15)27(24,25)21-18-19-10-11-26-18/h2-11H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVGYMYJXJMNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

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